molecular formula C9H7IOS B190076 Benzo[b]thiophene, 2-iodo-6-methoxy- CAS No. 183133-89-3

Benzo[b]thiophene, 2-iodo-6-methoxy-

Cat. No.: B190076
CAS No.: 183133-89-3
M. Wt: 290.12 g/mol
InChI Key: DOSIHRTURIDCQK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2-iodo-6-methoxy- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 6-position of the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of Benzo[b]thiophene, 2-iodo-6-methoxy- can be achieved through various synthetic routes. One common method involves the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by electrophilic cyclization . The reaction conditions typically involve the use of palladium catalysts, such as PdCl2(PPh3)2, and bases like triethylamine in solvents such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

Benzo[b]thiophene, 2-iodo-6-methoxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methoxybenzo[b]thiophene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 2-iodo-6-methoxy- depends on its specific application. In medicinal chemistry, benzothiophene derivatives often interact with biological targets such as enzymes, receptors, and ion channels. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Benzo[b]thiophene, 2-iodo-6-methoxy- can be compared with other benzothiophene derivatives such as:

These comparisons highlight the uniqueness of Benzo[b]thiophene, 2-iodo-6-methoxy- in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-iodo-6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSIHRTURIDCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-methoxybenzo[b]thiophene (5.00 g, 30.49 mmol) in 200 mL of anhydrous THF at -78° C., was added n-butyllithium (20.0 mL, 32.01 mmol, 1.6M solution in hexanes). After stirring for 15 minutes, a solution of I2 (8.10 g, 32.01 mmol) in 25 mL of anhydrous THF was introduced dropwise via canula. The resulting mixture was allowed to gradually warm to ambient temperature. The reaction was quenched by distributing between ethyl acetate/brine (150 mL each). The layers were separated and the organic layer was dried over sodium sulfate. Concentration in vacuo produced a tan solid that was recrystallized from hexanes to provide 6.70 g (75%) of 6-methoxy-2-iodobenzo[b]thiophene. mp 75°-77° C. 1H NMR (CDCl3) d 7.59 (d, J=8.6 Hz, 1H), 7.42 (s, 1H), 7.22 (d, J=2.0 Hz, 1H), 6.92 (dd, J=8.6, 2.0 Hz, 1H), 3.86 (s, 3H). FD mass spec: 290. Anal. Calcd. for C9H7OSI: C, 37.26; H, 2.43. Found: C, 37.55; H, 2.43.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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